2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a pentoxyphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds.
Scientific Research Applications
2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(4-ethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(4-butoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
Uniqueness
What sets 2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole apart from its similar compounds is the presence of the pentoxy group. This group influences the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not perform as well .
Properties
CAS No. |
6302-31-4 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-11-18-14-7-5-13(6-8-14)12-15-16-9-10-17-15/h5-8H,2-4,9-12H2,1H3,(H,16,17) |
InChI Key |
QCTCAVXGGAPGLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC2=NCCN2 |
Origin of Product |
United States |
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